(5-Bromo-2-ethoxypyridin-4-yl)methanol
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Overview
Description
(5-Bromo-2-ethoxypyridin-4-yl)methanol: is an organic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 2-position, and a hydroxymethyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for (5-Bromo-2-ethoxypyridin-4-yl)methanol are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-ethoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridines.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: (5-Bromo-2-ethoxypyridin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It may also be investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (5-Bromo-2-ethoxypyridin-4-yl)methanol involves its interaction with molecular targets in biological systems. The bromine atom and the ethoxy group contribute to its reactivity and binding affinity with enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing its interaction with biological molecules .
Comparison with Similar Compounds
- (5-Bromo-2-ethoxypyridin-3-yl)methanol
- 5-Bromopyridine-3-boronic acid
- 5-Bromo-2-methylpyridin-3-amine
Uniqueness: (5-Bromo-2-ethoxypyridin-4-yl)methanol is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(5-bromo-2-ethoxypyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVBVZYWSZWBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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